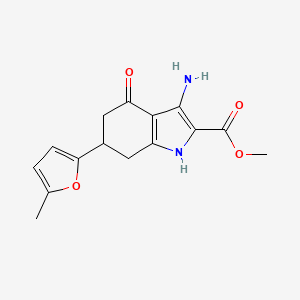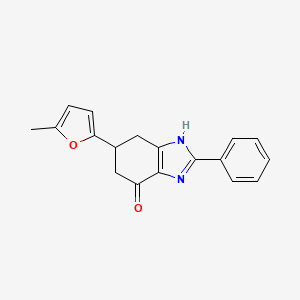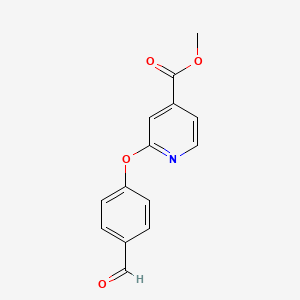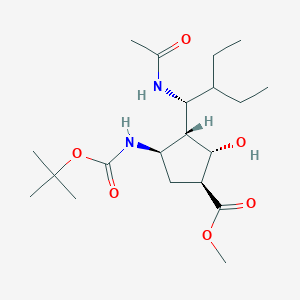![molecular formula C8H16N2O B1456905 9-Oxa-1,4-diazaspiro[5.5]undecane CAS No. 303802-17-7](/img/structure/B1456905.png)
9-Oxa-1,4-diazaspiro[5.5]undecane
Übersicht
Beschreibung
“9-Oxa-1,4-diazaspiro[5.5]undecane” is a chemical compound with the IUPAC name “tert-butyl 1-oxa-4,9-diazaspiro [5.5]undecane-4-carboxylate”. It has a molecular weight of 256.35 .
Synthesis Analysis
The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been discussed in the literature . A versatile synthetic approach was used to explore the different positions of the central scaffold .Molecular Structure Analysis
The molecular structure of “9-Oxa-1,4-diazaspiro[5.5]undecane” is represented by the formula C13H24N2O3 .Chemical Reactions Analysis
The chemical reactions involving “9-Oxa-1,4-diazaspiro[5.5]undecane” have been studied. For instance, the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles have been reported .Physical And Chemical Properties Analysis
“9-Oxa-1,4-diazaspiro[5.5]undecane” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry, at 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Treatment of Obesity, Pain, and Various Disorders
- Application Summary: 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, have been found to be potentially useful for the treatment of obesity, pain, as well as various immune system, cell signaling, cardiovascular, and psychotic disorders .
- Methods of Application: The synthesis of these compounds involves the use of arene rings commonly fused at positions 4 and 5 of the diazaspiro core. In addition to arene-fused structures, the presence of a carbonyl at position 2 is a common feature .
- Results/Outcomes: These compounds have shown promising results in drug development studies .
2. Dengue Virus Type 2 Infection
- Application Summary: 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have been found to inhibit Dengue virus type 2 (DENV2) infection .
- Methods of Application: Compounds with substitutions featuring 2-methylbenzyl, 4-bromobenzyl, and 4-cyanobenzyl groups were found to be potent against DENV2 in a cell-based assay .
- Results/Outcomes: The compounds showed promising results with EC50 values of 11.43 ± 0.87 μM, 14.15 ± 0.50 μM, and 20.77 ± 1.92 μM respectively .
3. Dual Ligands for the Sigma-1 Receptor and the μ-Opioid Receptor
- Application Summary: A new series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been reported as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) .
- Methods of Application: The synthesis and pharmacological activity of these compounds were reported .
- Results/Outcomes: The compounds have shown promising results in the treatment of pain .
4. Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain
- Application Summary: A new series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been reported as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). These compounds are potentially useful for the treatment of pain .
- Methods of Application: The synthesis of these compounds involves the use of a versatile synthetic approach. Phenethyl derivatives in position 9, substituted pyridyl moieties in position 4 and small alkyl groups in position 2 provided the best profiles .
- Results/Outcomes: One of the best compounds, 15au, showed a balanced dual profile (i.e., MOR agonism and sigma antagonism) and a potent analgesic activity, comparable to the MOR agonist oxycodone in the paw pressure test in mice .
5. γ-Aminobutyric Acid Type A Receptor (GABAAR) Antagonists
- Application Summary: The 3,9-diazaspiro[5.5]undecane-based compounds 2027 and 018 have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
- Methods of Application: The synthesis and pharmacological activity of these compounds were reported .
- Results/Outcomes: These compounds showed low cellular membrane permeability .
6. Treatment of Obesity and Type 2 Diabetes Mellitus
- Application Summary: Certain compounds of 1,9-diazaspiro[5.5]undecanes have been found to be effective in decreasing new fatty acid synthesis, and therefore, in the treatment of obesity and type 2 diabetes mellitus .
- Methods of Application: The conversion of these acetate precursors into their respective lipid products for different dosages is shown .
- Results/Outcomes: It became clear from these results that compound 1j could be very effective in decreasing new fatty acid synthesis .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-oxa-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-5-11-6-2-8(1)7-9-3-4-10-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTKNRKROIULHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725311 | |
| Record name | 9-Oxa-1,4-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxa-1,4-diazaspiro[5.5]undecane | |
CAS RN |
303802-17-7 | |
| Record name | 9-Oxa-1,4-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



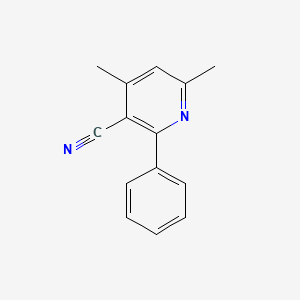

![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)

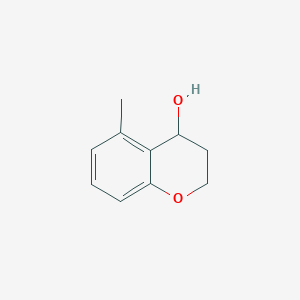
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)
![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)

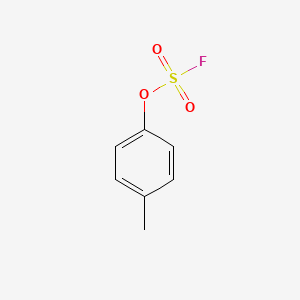
![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)
